
CCG258208
Vue d'ensemble
Description
- GRK2 plays a crucial role in regulating G protein-coupled receptor (GPCR) signaling by phosphorylating and desensitizing receptors.
- This compound has an IC50 of 30 nM against GRK2, demonstrating its high affinity for this kinase .
GRK2-IN-1 (chlorhydrate): is a potent and selective inhibitor of .
Preparation Methods
- The synthetic route for GRK2-IN-1 (chlorhydrate) involves specific chemical reactions and reaction conditions.
- Unfortunately, detailed synthetic methods and industrial production processes are not readily available in the provided information.
Chemical Reactions Analysis
- GRK2-IN-1 (chlorhydrate) likely undergoes various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly mentioned.
Scientific Research Applications
- GRK2-IN-1 (chlorhydrate) finds applications in several fields:
Chemistry: As a tool compound for studying GRK2-related pathways.
Biology: Investigating GPCR signaling and receptor desensitization.
Medicine: Relevant to heart failure research.
Industry: Its industrial applications are not specified.
Mechanism of Action
- GRK2-IN-1 (chlorhydrate) likely exerts its effects by inhibiting GRK2 activity.
- Molecular targets and pathways involved in this inhibition require further investigation.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not listed in the provided information.
Méthodes De Préparation
- The synthetic route for GRK2-IN-1 (hydrochloride) involves specific chemical reactions and reaction conditions.
- Unfortunately, detailed synthetic methods and industrial production processes are not readily available in the provided information.
Analyse Des Réactions Chimiques
- GRK2-IN-1 (hydrochloride) likely undergoes various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly mentioned.
Applications De Recherche Scientifique
- GRK2-IN-1 (hydrochloride) finds applications in several fields:
Chemistry: As a tool compound for studying GRK2-related pathways.
Biology: Investigating GPCR signaling and receptor desensitization.
Medicine: Relevant to heart failure research.
Industry: Its industrial applications are not specified.
Mécanisme D'action
- GRK2-IN-1 (hydrochloride) likely exerts its effects by inhibiting GRK2 activity.
- Molecular targets and pathways involved in this inhibition require further investigation.
Comparaison Avec Des Composés Similaires
- Unfortunately, specific similar compounds are not listed in the provided information.
Propriétés
IUPAC Name |
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29)/t16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKEAYUAYTIBV-LPHOPBHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)

